molecular formula C9H10ClNO3 B581313 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde CAS No. 1142192-52-6

2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde

Cat. No.: B581313
CAS No.: 1142192-52-6
M. Wt: 215.633
InChI Key: SRUWHAJZDHAOLF-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a derivative of isonicotinaldehyde, featuring a chloro substituent at the second position and a dimethoxymethyl group at the third position on the pyridine ring.

Scientific Research Applications

2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure the selective chlorination at the desired position .

Industrial Production Methods

While specific industrial production methods for 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The chloro and dimethoxymethyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
  • 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine
  • 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine

Uniqueness

2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUWHAJZDHAOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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